molecular formula C7H3Cl2NS B14679028 2,1-Benzisothiazole, 3,5-dichloro- CAS No. 37798-61-1

2,1-Benzisothiazole, 3,5-dichloro-

Cat. No.: B14679028
CAS No.: 37798-61-1
M. Wt: 204.08 g/mol
InChI Key: LPIGELIGMRBYBR-UHFFFAOYSA-N
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Description

Historical Trajectory and Contemporary Relevance of Benzisothiazole Systems

The study of benzisothiazoles and their derivatives has been a subject of interest for many years. Historically, research has focused on the synthesis and reactivity of these bicyclic systems. rsc.org In contemporary chemical research, benzisothiazole derivatives are recognized for their wide range of biological activities, making them a significant scaffold in medicinal chemistry. nih.gov Analogues of the benzisothiazole ring system have been investigated for various therapeutic applications. nih.gov

The Significance of the 2,1-Benzisothiazole Core in Heterocyclic Chemistry

The benzisothiazole structure exists as two primary isomers: 1,2-benzisothiazole (B1215175) and 2,1-benzisothiazole, which differ in the position of the sulfur and nitrogen atoms in the five-membered ring relative to the fused benzene (B151609) ring. wikipedia.org Both isomers are crucial building blocks in the synthesis of more complex heterocyclic systems. The 2,1-benzisothiazole core, in particular, has been utilized in the formation of fused heterocyclic compounds. researchgate.net The electronic properties and reactivity of this core structure make it a versatile starting material for creating novel molecular architectures. researchgate.net

Research Landscape of 2,1-Benzisothiazole, 3,5-dichloro- within Fused Heterocyclic Compounds

A detailed research landscape specifically for 2,1-Benzisothiazole, 3,5-dichloro- within the context of fused heterocyclic compounds cannot be constructed due to the lack of specific literature. Research on the formation of fused systems often involves reactions at various positions of the benzisothiazole ring. For example, derivatives of 2,1-benzisothiazole have been used to synthesize larger, fused structures like 2,1-benzisothiazolo[2,3-b]-2,1-benzisothiazole. researchgate.net The synthesis of fused heterocycles is a significant area of organic chemistry, with applications in drug discovery and materials science. esisresearch.orgcore.ac.uk However, without specific studies on the reactivity and applications of the 3,5-dichloro derivative, its role in this landscape remains undefined.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37798-61-1

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

IUPAC Name

3,5-dichloro-2,1-benzothiazole

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H

InChI Key

LPIGELIGMRBYBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC(=C2C=C1Cl)Cl

Origin of Product

United States

Methodologies for the Synthesis of 2,1 Benzisothiazole, 3,5 Dichloro and Analogous Structures

Established Synthetic Pathways to 2,1-Benzisothiazolesrsc.orgacs.orgacs.orgorganic-chemistry.orgresearchgate.net

The synthesis of the 2,1-benzisothiazole heterocyclic system has been an area of significant chemical research. Traditional methods have laid the groundwork for the creation of a diverse range of substituted benzisothiazole derivatives.

Cyclocondensation and Annulation Reactions for Benzisothiazole Ring Formationorganic-chemistry.org

Cyclocondensation and annulation reactions are fundamental to the formation of the 2,1-benzisothiazole ring. These reactions typically involve the intramolecular cyclization of a suitably substituted benzene (B151609) precursor containing nitrogen and sulfur functionalities.

One established method involves the reaction of thionyl chloride with an appropriately substituted 2-aminotoluene (o-toluidine) in a solvent like xylene at reflux temperatures. acs.org This approach can produce yields as high as 80%. The mechanism is thought to proceed through a benzylidenesulfinyl intermediate. acs.org

Another strategy utilizes the intramolecular aza-Wittig reaction of S-nitrosated o-mercaptoacylphenones. organic-chemistry.org This method provides a pathway to 3-substituted benzisothiazoles. Additionally, copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder has been shown to be an effective method for generating the benzisothiazole core, offering good substrate scope and functional group tolerance. organic-chemistry.org

Starting MaterialReagentsProductYield (%)Reference
Substituted 2-aminotolueneThionyl chloride, xyleneSubstituted 2,1-benzisothiazoleUp to 80 acs.org
o-MercaptoacylphenonesS-nitrosation, then intramolecular aza-Wittig3-Substituted benzisothiazoleNot specified organic-chemistry.org
2-Bromo-N-arylbenzimidamidesSulfur powder, CuBr₂Benzo[d]isothiazoleGood organic-chemistry.org

Precursor Design and Strategic Functionalization for 2,1-Benzisothiazole Synthesisacs.orgresearchgate.net

The design of precursors is critical for the successful synthesis of specifically substituted 2,1-benzisothiazoles. The strategic placement of functional groups on the starting materials dictates the final substitution pattern of the heterocyclic product.

For instance, the synthesis of various substituted 2,1-benzisothiazoles has been achieved by starting with appropriately substituted 2-aminotoluenes. acs.org The substituents on the aromatic ring of the 2-aminotoluene are carried through the reaction to yield the corresponding substituted 2,1-benzisothiazole. This highlights the importance of synthesizing or sourcing specifically substituted precursors to achieve the desired final product.

In another example, 2,2′-Diaminodiphenylmethane and its 4,4′-dibromo-derivative react with N-sulfinylmethanesulfonamide to form specific 2,1-benzisothiazole derivatives, demonstrating how precursor structure directs the final product. researchgate.net

Synthesis Specific to Dichloro-Substituted 2,1-Benzisothiazolesacs.org

The synthesis of dichloro-substituted 2,1-benzisothiazoles, such as the 3,5-dichloro- variant, requires precise control over the halogenation step.

Regioselective Halogenation Approaches for 2,1-Benzisothiazole, 3,5-dichloro-acs.orgrsc.org

Achieving a specific dichlorination pattern, such as 3,5-dichloro-2,1-benzisothiazole, necessitates regioselective halogenation methods. Electrophilic substitution on the unsubstituted 2,1-benzisothiazole ring has been studied. rsc.org Bromination under conditions where Br⁺ is the electrophile results in a mixture of 5- and 7-bromo-2,1-benzisothiazoles, along with some 4,7-dibromo-2,1-benzisothiazole. rsc.org Nitration also shows substitution primarily at the 5- and 7-positions. rsc.org

To achieve the 3,5-dichloro substitution, a multi-step synthesis is often required. This could involve the synthesis of a 5-chloro-2,1-benzisothiazole intermediate, followed by a selective chlorination at the 3-position. Alternatively, starting with a precursor that already contains a chlorine atom at the desired position on the benzene ring would be a viable strategy. For example, using a 4-chloro-2-aminotoluene derivative in the reaction with thionyl chloride would likely lead to a 5-chloro-2,1-benzisothiazole. Subsequent chlorination would then need to be directed to the 3-position.

Directing substitution to the 3-position can be challenging. However, methods for the synthesis of 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxides have been reported, which could potentially be adapted. nih.gov

MethodReagentsKey FeatureReference
Electrophilic BrominationBr⁺ sourceYields a mixture of 5- and 7-bromo isomers rsc.org
Electrophilic NitrationNitrating agentYields mainly 5-nitro and 7-nitro isomers rsc.org
Precursor-directed synthesisSubstituted 2-aminotolueneFinal substitution pattern is determined by the starting material acs.org

Purification and Isolation Techniques for Halogenated Benzisothiazoles

The purification and isolation of halogenated benzisothiazoles are critical steps in obtaining a pure product. Due to the formation of isomeric products in many halogenation reactions, chromatographic techniques are often employed.

Column chromatography is a standard method for separating isomers and removing impurities. The choice of solvent system (mobile phase) and stationary phase (e.g., silica (B1680970) gel) is crucial for achieving good separation. Recrystallization is another common technique for purifying solid products. For liquid benzisothiazoles, isolation as picrate (B76445) salts has been reported as a convenient method. acs.org The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Emerging and Green Synthetic Strategies for Benzisothiazole Derivativesorganic-chemistry.orgnih.govchemmethod.com

In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methods. These "green" chemistry approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

For the synthesis of benzisothiazole-related structures, several green strategies have been reported. One approach involves the use of water and glycerol (B35011) as green solvents, coupled with a copper sulfate (B86663) catalyst for the synthesis of benzothiazole-2-thiol derivatives. orgchemres.org Another strategy employs KF/Clinoptilolite nanoparticles as a catalyst in water for the multicomponent reaction to form thiazole (B1198619) derivatives. nih.gov The use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent has also been explored for the synthesis of benzimidazole (B57391) and benzoxazole (B165842) derivatives, which are structurally related to benzisothiazoles. chemmethod.comresearchgate.net These methods often offer advantages such as shorter reaction times, milder reaction conditions, and simpler work-up procedures. researchgate.net

StrategyKey FeaturesExamplesReference
Green SolventsUse of water, glycerol, or PEG to replace hazardous organic solvents.Copper sulfate in aqueous media for benzothiazole (B30560) synthesis. orgchemres.org
NanocatalysisUse of nanoparticle catalysts for improved efficiency and recyclability.KF/Clinoptilolite nanoparticles for thiazole synthesis. nih.gov
Multicomponent ReactionsCombining multiple starting materials in a single step to increase efficiency and reduce waste.Synthesis of thiazole derivatives from aldehydes, isothiocyanate, and alkyl bromides. nih.gov

Transition Metal-Free Approaches to Benzisothiazole Scaffolds

In recent years, the development of synthetic methods that avoid the use of transition metals has gained significant traction due to their cost-effectiveness and reduced environmental impact. Several transition-metal-free approaches for the synthesis of benzisothiazole scaffolds have been reported.

One notable method involves the reaction of o-haloarylamidines with elemental sulfur. arkat-usa.org This approach facilitates the formation of both N-S and C-S bonds in a single step, leading to 3-arylamino-1,2-benzisothiazoles. rsc.org The reaction proceeds smoothly under simple conditions and demonstrates good functional group tolerance, offering a direct pathway to this class of compounds. rsc.org The proposed mechanism suggests an initial nucleophilic attack of the imine group on the S8 ring, followed by elimination and intramolecular nucleophilic substitution to yield the final product. rsc.org

Another strategy utilizes the reaction of amidines and elemental sulfur to produce 3-arylamino-1,2-benzisothiazoles. rsc.org This method is advantageous as it employs readily available starting materials and avoids the use of expensive and toxic metal catalysts. rsc.org Furthermore, the synthesis of 5-amino-1,2,3-triazoles has been achieved through a transition-metal-free cascade nucleophilic addition/cyclization process involving carbodiimides and diazo compounds. rsc.org

The table below summarizes key aspects of a transition-metal-free approach to benzisothiazole synthesis.

Starting MaterialsKey ReagentsProduct TypeAdvantages
o-haloarylamidinesElemental Sulfur3-arylamino-1,2-benzisothiazolesMetal-free, simple conditions, good functional group tolerance
AmidinesElemental Sulfur3-arylamino-1,2-benzisothiazolesReadily available starting materials, avoids toxic catalysts
CarbodiimidesDiazo compounds5-amino-1,2,3-triazolesCascade reaction, mild conditions

Oxidative Cyclization Reactions in 2,1-Benzisothiazole Synthesis

Oxidative cyclization represents a powerful tool for the construction of heterocyclic rings, including the 2,1-benzisothiazole system. These reactions often involve the formation of a key bond through an oxidation process, leading to the desired cyclic structure.

A common strategy for the synthesis of benzo[d]isothiazol-3(2H)-ones involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov For instance, a Cu(I)-catalyzed method using oxygen as the oxidant has been developed, providing various benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov Mechanistic studies suggest the involvement of a Cu-S bond intermediate and subsequent reductive elimination to form the product and regenerate the catalyst. nih.gov

Another approach utilizes Selectfluor as a mediator for the α-C(sp3)–H bond functionalization of 2-alkylthiobenzamides to construct 2-substituted 2,3-dihydro-4H-benzo[e] rsc.orgrichmond.eduthiazin-4-ones. nih.gov In this process, Selectfluor acts as a fluorine cation initiator to activate the thioether group and facilitate the cyclization. nih.gov

Furthermore, the synthesis of benzisothiazoles from o-mercaptoacylphenones can be achieved through a mild S-nitrosation followed by an intramolecular aza-Wittig reaction. arkat-usa.orgorganic-chemistry.org This one-pot synthesis is efficient and proceeds via the formation of an S-nitroso intermediate. arkat-usa.org Additionally, iodine-mediated oxidative cyclization of 2-aminoheteroarenes and isothiocyanates/isoselenocyanates provides a regioselective route to heteroarene-fused rsc.orgnih.govrichmond.eduthiadiazoles and rsc.orgnih.govrichmond.eduselenadiazoles. researchgate.net

The following table details different oxidative cyclization methods for benzisothiazole synthesis.

Starting MaterialOxidant/MediatorProductKey Features
2-MercaptobenzamidesO2, Cu(I) catalystBenzo[d]isothiazol-3(2H)-onesExcellent yields, catalytic process
2-AlkylthiobenzamidesSelectfluor2-substituted 2,3-dihydro-4H-benzo[e] rsc.orgrichmond.eduthiazin-4-onesC-H bond functionalization, F+ initiated
o-Mercaptoacylphenones- (forms S-nitroso intermediate)3-substituted benzisothiazolesMild conditions, one-pot synthesis, aza-Wittig reaction
2-Aminoheteroarenes and isothiocyanatesI2Heteroarene-fused rsc.orgnih.govrichmond.eduthiadiazolesRegiospecific, forms N-S bond

Multicomponent Reaction Development for Benzisothiazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials, have emerged as a powerful and sustainable strategy in organic synthesis. nih.govrsc.org They offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step. nih.gov The development of MCRs for the synthesis of benzisothiazole derivatives and other azoles has been an active area of research. rsc.org

While specific MCRs for the direct synthesis of 2,1-Benzisothiazole, 3,5-dichloro- are not extensively detailed in the provided results, the principles of MCRs are applicable to the synthesis of a wide variety of heterocyclic compounds, including thiazoles and their fused analogs. nih.govbepls.com For example, three-component reactions are popular for synthesizing 2-substituted benzothiazoles. nih.gov These reactions often utilize simple and readily available starting materials. nih.gov

One example of a multicomponent approach involves the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides under microwave conditions to produce trisubstituted thiazoles. bepls.com Another green method for the synthesis of Hantzsch thiazole derivatives involves a one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes. bepls.com

The table below illustrates the general concept of multicomponent reactions for synthesizing thiazole derivatives.

Number of ComponentsStarting Material TypesResulting HeterocycleKey Advantages
ThreeArylglyoxal, Cyclic 1,3-dicarbonyl, ThioamideTrisubstituted ThiazoleEfficiency, use of green solvent (water), microwave-assisted
Three3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted BenzaldehydeHantzsch Thiazole DerivativeGreen method, reusable catalyst, high yields

Derivatization and Functionalization Strategies of 2,1-Benzisothiazole, 3,5-dichloro-

Once the core 2,1-benzisothiazole scaffold is synthesized, further derivatization and functionalization are often necessary to modulate its properties for specific applications. These modifications can be targeted at either the heterocyclic ring or the fused aromatic ring.

Modifications at the Heterocyclic Ring (e.g., N- and C-Substitutions)

The heterocyclic ring of the benzisothiazole system offers sites for substitution at both the nitrogen and carbon atoms, allowing for the introduction of a wide range of functional groups.

N-Substitution: The nitrogen atom in the benzisothiazole ring can be alkylated or acylated. For example, methylation or acetylation of 2,1-benzisothiazole derivatives can lead to the formation of the hypervalent sulfur 2,1-benzisothiazolo[2,3-b]-2,1-benzisothiazole system. researchgate.net

C-Substitution: The carbon atoms of the isothiazole (B42339) ring can also be functionalized. For instance, 3-amino-2,1-benzisothiazole can serve as a precursor for the synthesis of various 3-substituted 2,1-benzisothiazoles through diazotization and subsequent replacement of the diazonium group. researchgate.net

The table below provides examples of modifications at the heterocyclic ring of benzisothiazoles.

Position of ModificationType of ReactionPrecursorResulting Structure
NitrogenMethylation/Acetylation2,1-Benzisothiazole derivative2,1-Benzisothiazolo[2,3-b]-2,1-benzisothiazole system
C-3Diazotization and Substitution3-Amino-2,1-benzisothiazole3-Substituted 2,1-benzisothiazoles

Aromatic Ring Functionalization of the Dichloro-Benzisothiazole Core

The benzene ring of the 2,1-benzisothiazole, 3,5-dichloro- core is susceptible to electrophilic substitution reactions, although the presence of the electron-withdrawing heterocyclic ring and the two chlorine atoms influences the regioselectivity of these transformations.

Studies on the electrophilic substitution of unsubstituted 2,1-benzisothiazole show that bromination yields a mixture of 5- and 7-bromo derivatives, along with a smaller amount of the 4,7-dibromo product. rsc.org Nitration of 2,1-benzisothiazole primarily affords the 5-nitro isomer, with smaller quantities of the 7-nitro and 4-nitro isomers. rsc.org When a substituent is already present on the benzenoid ring, it is the decisive directing influence for further nitration. rsc.org

For the 3,5-dichloro-2,1-benzisothiazole core, the existing chlorine atoms will direct incoming electrophiles. Chlorine is an ortho-, para-director, but deactivating. The positions open for substitution are C-4, C-6, and C-7. The combined directing effects of the 3-chloro and 5-chloro substituents, along with the deactivating nature of the isothiazole ring, would need to be considered to predict the outcome of further functionalization.

Direct C-H functionalization is a modern approach to derivatize aromatic rings. nih.govdiva-portal.org While specific examples for 3,5-dichloro-2,1-benzisothiazole are not provided, iridium-catalyzed C-H borylation has been successfully applied to the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold, allowing for functionalization at various positions. nih.govdiva-portal.org This suggests that similar strategies could potentially be developed for the dichloro-benzisothiazole core.

The table below outlines the general principles of aromatic ring functionalization on the benzisothiazole core.

Reaction TypeReagentsPosition of Substitution (on unsubstituted 2,1-benzisothiazole)
BrominationBr+5- and 7-bromo (major), 4,7-dibromo (minor)
NitrationHNO3/H2SO45-nitro (major), 7-nitro and 4-nitro (minor)

Reaction Mechanisms and Reactivity Profiles of 2,1 Benzisothiazole, 3,5 Dichloro

Mechanistic Investigations of 2,1-Benzisothiazole Formation and Transformations

The synthesis of the 2,1-benzisothiazole ring system can be achieved through various synthetic routes, often involving the formation of a key sulfur-nitrogen bond. While specific mechanistic studies on the formation of 3,5-dichloro-2,1-benzisothiazole are not extensively detailed in the provided results, general principles of benzisothiazole synthesis can be inferred. One common approach involves the cyclization of ortho-substituted benzene (B151609) derivatives. For instance, the reaction of o-cyanothiophenol with various reagents can lead to the formation of substituted benzo[b]thiophenes, which are structurally related to benzisothiazoles, suggesting that similar cyclization strategies could be employed. rsc.org

Transformations of the 2,1-benzisothiazole core are diverse. For example, the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-(phenylsulfonyl)acetonitrile in the presence of pyridine (B92270) yields S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate, showcasing a complex transformation involving the isothiazole (B42339) ring. researchgate.net Although this is an isothiazole and not a benzisothiazole, it highlights the reactivity of the chlorinated thiazole (B1198619) ring.

Electrophilic and Nucleophilic Reactivity of the 2,1-Benzisothiazole Core

The reactivity of the 2,1-benzisothiazole nucleus is characterized by its susceptibility to both electrophilic and nucleophilic attack. The benzene portion of the molecule undergoes electrophilic substitution reactions. For instance, bromination of the parent 2,1-benzisothiazole results in a mixture of 5- and 7-bromo derivatives, while nitration primarily yields the 5-nitro-2,1-benzisothiazole. rsc.org The directing influence of substituents already present on the benzenoid ring is a critical factor in determining the position of further substitution. rsc.org

The isothiazole ring, particularly with halogen substituents, is prone to nucleophilic attack. In the case of 3-chloro-1,2-benzisothiazole (B19369), reactions with various nucleophiles lead to ring-fission products. rsc.org For example, reaction with sodium cyanide results in o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulphide. rsc.org Similarly, reactions of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines result in the selective replacement of the chlorine atom at the 5-position. researchgate.net This suggests that the chlorine atoms in 3,5-dichloro-2,1-benzisothiazole would also be susceptible to nucleophilic substitution, likely with a preference for one position over the other depending on the reaction conditions and the nucleophile.

ReagentProduct(s)
Bromine (Br+)5-Bromo-2,1-benzisothiazole, 7-Bromo-2,1-benzisothiazole, 4,7-Dibromo-2,1-benzisothiazole
Nitrating agents5-Nitro-2,1-benzisothiazole, 7-Nitro-2,1-benzisothiazole, 4-Nitro-2,1-benzisothiazole

Ring-Opening Reactions and Subsequent Rearrangements in 2,1-Benzisothiazole Systems

The 2,1-benzisothiazole ring system can undergo ring-opening reactions under various conditions, often initiated by nucleophilic attack or reductive cleavage. The reaction of 3-chloro-1,2-benzisothiazole with carbanions derived from active methylene (B1212753) compounds like pentane-2,4-dione and ethyl acetoacetate (B1235776) leads to the formation of 2-substituted-3-aminobenzo[b]thiophenes. rsc.org The proposed mechanism involves the formation of an S-substituted o-cyanothiophenol intermediate which then cyclizes to the benzo[b]thiophene. rsc.org

Furthermore, N-substituted 1,2-benzisothiazolin-3-ones react with nucleophiles, leading to ring-opened products. researchgate.net For instance, thiols attack the sulfur atom of the benzisothiazolinone moiety, resulting in ring fission. researchgate.net Reductive cleavage of the N-O bond in the related 1,2-benzisoxazole (B1199462) ring system is also a known transformation, suggesting that the N-S bond in 2,1-benzisothiazoles could be susceptible to similar reductive ring-opening. researchgate.net

ReactantNucleophile/ReagentProduct
3-Chloro-1,2-benzisothiazolePentane-2,4-dione2-Acetyl-3-aminobenzo[b]thiophen
3-Chloro-1,2-benzisothiazoleEthyl acetoacetateEthyl 3-aminobenzo[b]thiophen-2-carboxylate
N-[2-(Alkoxycarbonyl)benzenesulfenyl]-1,2-benzisothiazolin-3-onesThiolsRing-opened products

Oxidation States and Transformations Involving the Sulfur Atom in Benzisothiazoles

The sulfur atom in the benzisothiazole ring can exist in different oxidation states and is a key site for chemical transformations. Oxidation of the sulfur atom is a common reaction. For example, benzo[d]isothiazol-3(2H)-ones can be selectively oxidized to the corresponding 1-oxides using reagents like Selectfluor in an aqueous medium. nih.gov This reaction is compatible with various substituents on the phenyl ring, including electron-withdrawing groups like chlorine. nih.gov

The sulfur atom is also the point of attack in certain nucleophilic reactions. As mentioned earlier, reactions of N-substituted 1,2-benzisothiazolin-3-ones with thiols involve nucleophilic attack on the sulfur atom of the benzisothiazolinone ring, leading to ring opening. researchgate.net The diverse reactivity of the sulfur atom, allowing for both oxidation and participation in nucleophilic reactions, is a central feature of benzisothiazole chemistry.

Structure Activity Relationship Sar and Computational Studies of 2,1 Benzisothiazole, 3,5 Dichloro and Its Analogs

Impact of Halogen Substituents on Reactivity and Biological Function of Benzisothiazoles

Halogen substituents, such as the two chlorine atoms in 3,5-dichloro-2,1-benzisothiazole, play a pivotal role in modulating the physicochemical properties and biological functions of the benzisothiazole scaffold. The influence of halogens is twofold, stemming from a combination of inductive and resonance effects.

In the context of biological activity, halogen substitution can significantly enhance the potency of benzisothiazole derivatives. For instance, the presence of a chloro group at the 5th position of the benzothiazole (B30560) ring has been shown to increase the compound's potency. pharmacyjournal.in The introduction of halogens can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its biological target. ijper.org This increased lipophilicity, conferred by strong electronegative atoms like chlorine, has been linked to improved cytotoxicity in certain contexts. ijper.org

Positional Effects of Functional Groups on Target Interactions in Benzisothiazole Derivatives

The biological activity of benzisothiazole derivatives is highly dependent on the position of various functional groups on the heterocyclic ring system. SAR studies reveal that specific positions are critical for activity, and even minor modifications can lead to significant changes in biological function.

The primary active sites for substitution on the benzothiazole molecule are positions 2, 4, 5, 6, and 7. pharmacyjournal.in Literature on benzothiazole derivatives indicates that substitutions at the C-2 and C-6 positions are particularly important for a wide range of biological activities. benthamscience.com

Position 2: The activity of benzothiazoles can be enhanced by introducing groups like thiol, amino, or a phenyl group with lipophilic substituents (e.g., -NH2, -OH, -CH3, -Cl) at this position. pharmacyjournal.in

Position 4: Introducing a methoxy (B1213986) group (-OCH3) at the 4th position of 2-mercaptobenzothiazole (B37678) has been found to increase antibacterial activity, while a chloro group (-Cl) at the same position boosts antifungal activity. pharmacyjournal.in

Position 5: The potency of compounds can be increased by substituting with -H, -Cl, or -F atoms at the 5th position. pharmacyjournal.in

Position 6: The presence of hydroxyl (-OH), methoxy (-OCH3), or methyl (-CH3) groups at the 6th position can increase the potency of the compound. pharmacyjournal.in

Studies on the genotoxicity of 2,1-benzisothiazole derivatives have also highlighted the importance of substituent position. For example, compounds containing an aromatic nitro group or an unsubstituted amino group have been shown to possess genotoxic properties. nih.gov This underscores the critical role that the specific placement and chemical nature of functional groups play in the interaction of these molecules with biological systems, including DNA.

Computational Chemistry Approaches for Structure-Function Elucidation of Benzisothiazoles

Computational chemistry has become an indispensable tool for understanding the structure-function relationships of bioactive molecules like benzisothiazoles. bepls.com These in silico methods allow for the detailed investigation of molecular properties and interactions at an atomic level, providing insights that can guide the rational design of new and more effective compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory) for 2,1-Benzisothiazole Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to elucidate the electronic structure and reactivity of benzisothiazole derivatives. nih.gov DFT methods, such as B3LYP, combined with appropriate basis sets like 6-31G++(d,p), are employed to optimize molecular geometries and calculate key electronic parameters. nih.gov

These calculations provide values for the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO reflects its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the chemical reactivity and stability of a molecule. sciencepub.netacs.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron. acs.org

Other important quantum chemical descriptors that can be calculated include:

Ionization Potential (IP): IP = -EHOMO acs.org

Electron Affinity (EA): EA = -ELUMO acs.org

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2 acs.org

Electronegativity (χ): χ = -(ELUMO + EHOMO) / 2 acs.org

Table 1: Calculated Quantum Chemical Parameters for Benzothiazole Derivatives (Illustrative)

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Benzothiazole (BTH)AM1 (aqueous)-9.231-0.7538.478 sciencepub.net
2-Methyl-benzothiazole (MeBTH)AM1 (aqueous)-9.103-0.8128.291 sciencepub.net
2-Amino-benzothiazole (ABTH)AM1 (aqueous)-8.875-0.7818.094 sciencepub.net
2-Mercapto-benzothiazole (MBTH)AM1 (aqueous)-8.851-0.8647.987 sciencepub.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Insights

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. bepls.com This method is crucial for understanding the molecular basis of a drug's action and for rational drug design. bepls.comnih.gov For benzisothiazole derivatives, docking studies have provided valuable insights into their interactions with various biological targets, such as enzymes and receptors.

These simulations can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. nih.gov For example, docking studies have been used to investigate the binding of:

Benzothiazole derivatives to the dihydropteroate (B1496061) synthase (DHPS) enzyme, revealing key interactions within the enzyme's active pocket. nih.gov

Benzo[d]isothiazole analogs with the COX-2 enzyme, helping to rationalize their anti-inflammatory activity. bepls.com

Novel benzothiazole compounds with dihydroorotase, where hydrogen bonding and strong hydrophobic interactions were identified as crucial for inhibition. nih.gov

Molecular dynamics (MD) simulations can further complement docking studies by providing information on the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the predicted binding modes.

Table 2: Summary of Molecular Docking Studies on Benzisothiazole Analogs

Benzisothiazole AnalogProtein TargetKey Findings/InteractionsReference
Sulfonamide-containing benzothiazolesDHPS EnzymeIdentified compounds with IC50 values comparable to standard drugs; docking revealed arene-H interactions with Lys220. nih.gov
Substituted benzo[d]isothiazolesCOX-2 EnzymeDocking scores correlated with observed anti-inflammatory and analgesic activities. bepls.com
Novel benzothiazole derivativesDihydroorotaseFormation of hydrogen bonds with active site residues (LEU222, ASN44) and hydrophobic interactions were predicted. nih.gov
Benzothiazole derivativesVEGFR-2 EnzymeDocking studies revealed good interaction with the VEGFR-2 enzyme, suggesting potential as inhibitors. researchgate.net

Predictive Modeling for New Benzisothiazole Compound Design

Building on the data from SAR and computational studies, predictive modeling aims to create robust models that can forecast the biological activity of novel, untested compounds. nih.gov One advanced technique in this area is proteochemometric modeling (PCM). PCM is a computational method that integrates information about both the chemical structures of multiple ligands and the protein sequences of multiple related targets to build a single, comprehensive bioactivity model. nih.gov

Unlike traditional Quantitative Structure-Activity Relationship (QSAR) models that are typically built for a single target, PCM can make predictions for new ligands against known targets, and also for known ligands against new but related targets. nih.gov This approach is particularly powerful for:

Modeling the activity spectrum of compounds across a family of related proteins.

Identifying potential off-target effects.

Guiding the design of ligands with a desired selectivity profile.

By leveraging the growing amount of public bioactivity data, PCM models have been shown to generally perform better than single-target QSAR models. nih.gov The application of such predictive modeling techniques to the benzisothiazole class of compounds could significantly accelerate the discovery of new derivatives with optimized potency and selectivity for desired therapeutic targets.

Spectroscopic Characterization and Structural Elucidation of 2,1 Benzisothiazole, 3,5 Dichloro

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Benzisothiazoles

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of benzisothiazole derivatives. Techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

For 2,1-Benzisothiazole, 3,5-dichloro- , one would expect the ¹H NMR spectrum to display signals corresponding to the aromatic protons on the benzene (B151609) ring. The substitution pattern would dictate the multiplicity and coupling constants of these signals, allowing for the determination of their relative positions. Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom in the molecule, with their chemical shifts being indicative of their electronic environment.

However, a thorough search of available scientific databases did not yield any specific ¹H or ¹³C NMR data for 2,1-Benzisothiazole, 3,5-dichloro- .

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer valuable insights into the compound's structure.

In the case of 2,1-Benzisothiazole, 3,5-dichloro- , HRMS would be used to confirm the elemental composition of C₇H₃Cl₂NS. The isotopic pattern resulting from the two chlorine atoms would be a characteristic feature in the mass spectrum. Tandem mass spectrometry (MS/MS) experiments could be employed to induce fragmentation and study the resulting ions, which would help to piece together the structural framework of the molecule.

Unfortunately, no specific HRMS data, including accurate mass measurements or fragmentation analysis, could be found for 2,1-Benzisothiazole, 3,5-dichloro- in the reviewed literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Benzisothiazole Derivatives

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes.

A comprehensive search did not uncover any published IR or Raman spectra or associated vibrational frequency data for 2,1-Benzisothiazole, 3,5-dichloro- .

X-ray Diffraction Analysis for Crystalline State Conformation and Intermolecular Interactions

If a suitable crystal of 2,1-Benzisothiazole, 3,5-dichloro- could be obtained, X-ray diffraction would provide precise information on the geometry of the benzisothiazole ring system and the orientation of the chloro substituents. This would be invaluable for understanding the molecule's steric and electronic properties.

However, there are no reports of the synthesis of single crystals or any X-ray diffraction studies for 2,1-Benzisothiazole, 3,5-dichloro- in the available scientific literature.

Biological Activities and Advanced Applications of 2,1 Benzisothiazole, 3,5 Dichloro Derivatives

Research on Antimicrobial Activities (Antibacterial and Antifungal Efficacy)

Derivatives of the isothiazole (B42339) family, including benzisothiazoles, are recognized for their significant antimicrobial properties. The specific arrangement of atoms within the 2,1-benzisothiazole nucleus and the nature of its chemical substitutions are critical determinants of its antimicrobial spectrum and potency.

In Vitro Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Research into the antibacterial properties of benzisothiazole derivatives has revealed a range of efficacy that is highly dependent on the specific molecular structure. A study evaluating a series of 2,1-benzisothiazole derivatives, including bz-nitro-, 3-ethylacetate-, and 3-amino-substituted compounds, found that most displayed very low activity against both bacteria and fungi. nih.gov An exception was a specific derivative, compound 61 in the study, which showed relatively high activity against Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov

Conversely, studies on the isomeric 1,2-benzisothiazolin-3-one derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive microorganisms like Bacillus subtilis and Staphylococcus aureus. nih.gov This activity was prominent in N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives. nih.gov The significance of halogen substitutions in enhancing antibacterial action is a recurring theme in related heterocyclic compounds. For instance, in benzothiazole (B30560) derivatives, substitutions with electron-donating groups like chloro, fluoro, and methoxy (B1213986) have been found to be crucial for achieving a broad antibacterial spectrum. rsc.org Specifically, a benzothiazole derivative featuring both chloro and methoxy groups on an aryl ring demonstrated potent, broad-spectrum activity. rsc.org Further research has indicated that the presence of a chlorine atom, often at the para position of a benzene (B151609) ring, can increase the potency of benzothiazole derivatives. mdpi.com Similarly, studies on other related heterocyclic structures have shown that dichloro-substitutions can lead to good antibacterial activity. researchgate.net For example, 2,3-dichloro and 2,4-dichloro phenyl moieties linked to a thiazole (B1198619) ring have been shown to amplify antibacterial effects. nih.gov

Interactive Table: Antibacterial Activity of Benzisothiazole and Related Derivatives

Compound Class Specific Derivative Example(s) Bacterial Strain(s) Observed Activity Citation(s)
2,1-Benzisothiazoles bz-nitro, 3-amino derivatives Various Generally low activity nih.gov
2,1-Benzisothiazoles Compound 61 (proprietary structure) Bacillus subtilis, Escherichia coli Relatively high activity nih.gov
1,2-Benzisothiazolin-3-ones N-alkoxybenzyl, N-aryl derivatives Bacillus subtilis, Staphylococcus aureus Active against Gram-positive bacteria nih.gov
Benzothiazoles Derivative with chloro and methoxy groups Broad spectrum Potent activity rsc.org
Benzothiazoles 2,3-dichloro & 2,4-dichloro phenyl derivatives General Amplified antibacterial activity nih.gov

In Vitro Activity against Fungal Strains

The antifungal potential of benzisothiazole derivatives has been well-documented, often surpassing their antibacterial efficacy. A series of 1,2-benzisothiazol-3(2H)-one derivatives were reported as broad-spectrum antifungal agents. nih.gov Structure-activity relationship studies highlighted that the core heterocyclic ring, a methyl group, and a phenyl ring were important for optimal activity. nih.gov Similarly, sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole (B1215175) have been investigated for their antifungal properties. nih.gov One benzenesulfonylurea derivative was found to be particularly effective against Madurella mycetomatis and various dermatophytes. nih.gov

The influence of halogenation on antifungal activity is significant. Research on 3,4-dichloroisothiazole derivatives revealed that several compounds inhibited the growth of fungi such as B. cinerea, R. solani, and S. sclerotiorum by more than 60%. mdpi.com Furthermore, derivatives containing a 3,5-dichloroaryl substituent also demonstrated moderate fungicidal activity against S. sclerotiorum. mdpi.com This suggests that the presence of a dichloro-substitution pattern is favorable for antifungal effects. In a study of benzothiazole derivatives, compounds with a chloro substitution at the 7th position of the benzothiazole nucleus were synthesized and evaluated, with some showing potent activity against Candida albicans. scitechjournals.com

Interactive Table: Antifungal Activity of Benzisothiazole and Related Derivatives

Compound Class Specific Derivative Example(s) Fungal Strain(s) Observed Activity Citation(s)
1,2-Benzisothiazol-3(2H)-ones General series Various fungi Broad-spectrum antifungal agents nih.gov
1,2-Benzisothiazoles Benzenesulfonylurea derivative Madurella mycetomatis, dermatophytes Marked antimycotic action nih.gov
3,4-Dichloroisothiazoles Compounds 2a and 2g (proprietary) B. cinerea, R. solani, S. sclerotiorum >60% growth inhibition mdpi.com
Dichloroaryl Isothiazoles Compound with 3,5-dichloroaryl group S. sclerotiorum Moderate fungicidal activity mdpi.com
Benzothiazoles C-7 chloro-substituted derivatives Candida albicans Potent antifungal activity scitechjournals.com

Mechanistic Insights into Microbicidal Action (e.g., enzyme inhibition, cellular pathway interference)

The microbicidal action of isothiazolinones, the class of compounds to which benzisothiazoles belong, is primarily attributed to a two-step mechanism. The initial step involves rapid inhibition of growth and metabolism, followed by a slower, irreversible process leading to cell death.

A key molecular mechanism is the reaction of the electrophilic sulfur atom in the isothiazole ring with nucleophilic thiol groups found in proteins and smaller molecules like glutathione (B108866). researchgate.net This interaction leads to the formation of disulfide bridges, which can inactivate critical enzymes involved in cellular respiration and energy generation. researchgate.net Benzisothiozol-3(2H)-one derivatives have been specifically reported to react with thiol-containing proteins on target microorganisms. researchgate.net

Studies on chlorinated isothiazolinones provide further insight. A comparative study of 1,2-benzisothiazolin-3-one (BIT) and the chlorinated 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT) found that both compounds induce oxidative stress by increasing the generation of reactive oxygen species (ROS) at both the cellular and mitochondrial levels. DCOIT, the chlorinated compound, altered cellular metabolism at a lower concentration than BIT and had a greater effect on depleting glutathione levels. Both compounds also decreased the mitochondrial membrane potential.

Furthermore, research on certain benzothiazole derivatives suggests that their mode of action may also involve perturbation of the cell membrane and interaction with DNA. rsc.org

Genotoxic and DNA-Damaging Activity Research of Benzisothiazole Derivatives

The potential for chemical compounds to interact with genetic material is a critical aspect of their biological profile. Studies on benzisothiazole derivatives have explored their capacity to induce DNA damage and mutations.

Research on a series of 2,1-benzisothiazole derivatives identified several compounds with DNA-damaging activity in the Bacillus subtilis rec-assay. nih.gov Subsequent testing using the Salmonella-microsome assay confirmed the genotoxicity of these compounds and revealed the mutagenicity of numerous other derivatives in the series. nih.gov A clear structure-activity relationship emerged, indicating that 2,1-benzisothiazole derivatives containing an aromatic nitro group or an unsubstituted amino group consistently possessed genotoxic properties. nih.gov In contrast, none of the evaluated 3-alkylamino-2,1-benzisothiazoles or their 1,2-isomers were found to be genotoxic. nih.gov

A separate study on the isomeric 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives containing "alerting groups" (such as aromatic nitro, amino, or epoxide groups) also showed DNA-damaging activity for many of the compounds tested. nih.gov However, it was noted that some 1,2-benzisothiazolin-3-one derivatives were non-mutagenic despite the presence of such a group. nih.gov Another evaluation of a different set of 1,2-benzisothiazolin-3-one derivatives concluded that none of the tested compounds possessed any genotoxic properties. nih.gov

Interactive Table: Genotoxicity of Benzisothiazole Derivatives

Compound Class Assay(s) Used Key Findings Citation(s)
2,1-Benzisothiazole derivatives B. subtilis rec-assay, Salmonella-microsome assay Derivatives with aromatic nitro or unsubstituted amino groups showed DNA-damaging and mutagenic activity. nih.gov
1,2-Benzisothiazole derivatives B. subtilis rec-assay, Salmonella-microsome assay Derivatives with "alerting groups" (nitro, amino, etc.) exhibited DNA-damaging activity. nih.gov
1,2-Benzisothiazolin-3-one derivatives Salmonella-microsome assay Some derivatives with "alerting groups" were non-mutagenic. nih.gov
1,2-Benzisothiazolin-3-one derivatives DNA-damage assays Tested compounds were found to be non-genotoxic. nih.gov

Anti-inflammatory and Antioxidant Activity Research Related to Benzisothiazoles

While direct research on the anti-inflammatory and antioxidant activities of 2,1-benzisothiazole, 3,5-dichloro- is limited, studies on the broader classes of benzisothiazole and the isomeric benzothiazole scaffolds provide valuable insights into the potential of this chemical family.

Many benzothiazole derivatives have been investigated for their anti-inflammatory properties. stmjournals.inresearchgate.net The proposed mechanism for this activity often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators in the synthesis of prostaglandins (B1171923) involved in inflammation. researchgate.netpreprints.org Molecular docking studies have supported the potential for these compounds to bind effectively to COX enzymes. preprints.orgnih.gov

The antioxidant potential of benzothiazole derivatives has also been the subject of significant research. niscair.res.inderpharmachemica.com Various series of these compounds have demonstrated notable radical scavenging potential in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) methods. researchgate.netderpharmachemica.com In some cases, the synthesized benzothiazole derivatives showed antioxidant activity comparable or even superior to the standard reference, ascorbic acid. niscair.res.inderpharmachemica.com The ability of these compounds to trap free radicals suggests they could play a role in mitigating oxidative stress, which is implicated in numerous disease pathologies. derpharmachemica.com

Other Investigated Biological Activities (e.g., Antiplasmodial, Enzyme Inhibition)

Beyond antimicrobial and anti-inflammatory effects, derivatives of the benzisothiazole and related scaffolds have been explored for other therapeutic applications, including antiplasmodial activity and specific enzyme inhibition.

Although research on 2,1-benzisothiazoles is sparse in this area, studies on the isomeric benzothiazoles have shown them to be promising candidates for antimalarial drugs. A systematic review identified numerous benzothiazole analogs with potent antiplasmodial activity against various strains of the malaria parasite, Plasmodium falciparum. nih.gov The mechanism of action for some of these compounds involves targeting the parasite's mitochondrial membrane potential. nih.gov In vivo studies have confirmed the efficacy of select compounds, showing a sustained decrease in parasitemia in infected mice. nih.gov

The benzisothiazole scaffold has also been utilized in the design of specific enzyme inhibitors. Derivatives of 1,2-benzisothiazole-1,1-dioxide have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.govnih.gov Studies found that acetic acid derivatives were generally more potent inhibitors than the corresponding propionic acid derivatives, and the addition of an acyl moiety to the structure significantly increased inhibitory activity. nih.govnih.gov Other benzothiazole derivatives have been reported to inhibit a variety of enzymes, including dihydroorotase, peptide deformylase, and dihydropteroate (B1496061) synthase (DHPS), highlighting the versatility of this scaffold in targeting different biological pathways. mdpi.comnih.gov

Exploration of Diverse Pharmacological Targets of Benzisothiazole Scaffolds

The benzisothiazole nucleus is a key structural motif in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities. These derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents, among others. The diverse pharmacological profile of benzisothiazoles stems from their ability to interact with various biological targets, including enzymes and receptors.

Research into 1,2-benzisothiazol-3(2H)-one derivatives has revealed their potential as broad-spectrum antifungal agents. researchgate.net Preliminary structure-activity relationship studies have highlighted the importance of the heterocyclic ring and specific substitutions for optimal antifungal activity. researchgate.net Furthermore, certain 2,1-benzisothiazole derivatives have been evaluated for their antimicrobial and genotoxic properties. nih.gov While many compounds in one study showed low activity against bacteria and fungi, specific derivatives exhibited notable activity against Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae. nih.gov

In the realm of cancer therapy, benzothiazole derivatives have shown promise as anticancer agents. nih.govjchemrev.com For instance, 2-(4-aminophenyl)benzothiazole has demonstrated antitumor properties. ijper.org The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell proliferation. A series of 1,2-benzisothiazol-3-one derivatives were designed and evaluated as potent caspase-3 inhibitors, which are key enzymes in the apoptotic pathway. nih.gov Several analogues in this series were identified as novel and potent caspase inhibitors with nanomolar efficacy. nih.gov

Moreover, benzisothiazole derivatives have been explored for their anti-inflammatory and analgesic effects. The structural similarities of the 2(3H)-benzothiazolinone scaffold to other known anti-inflammatory agents have prompted its investigation as a source of new therapeutic leads. researchgate.net

The following table summarizes the diverse pharmacological targets of various benzisothiazole scaffolds.

Scaffold/DerivativePharmacological Target/ActivityResearch Findings
1,2-Benzisothiazol-3(2H)-one DerivativesAntifungalBroad-spectrum activity, with the heterocyclic ring and specific substitutions being crucial for efficacy. researchgate.net
2,1-Benzisothiazole DerivativesAntimicrobial, GenotoxicSome derivatives show activity against B. subtilis, E. coli, and S. cerevisiae. nih.gov
2-(4-Aminophenyl)benzothiazoleAnticancerDemonstrates antitumor properties. ijper.org
1,2-Benzisothiazol-3-one DerivativesCaspase-3 InhibitionPotent inhibitors with nanomolar IC50 values, indicating potential as apoptosis modulators. nih.gov
2(3H)-BenzothiazolinoneAnti-inflammatoryInvestigated as a scaffold for designing new anti-inflammatory agents. researchgate.net

Development as Chemosensors and Fluorescent Probes

The unique photophysical properties of the benzisothiazole core have made it an attractive platform for the development of chemosensors and fluorescent probes. These sensors are designed to detect and quantify specific analytes, such as metal ions and biologically important molecules, with high sensitivity and selectivity.

Design Principles for Analyte Detection with Benzisothiazole-based Sensors

The design of benzisothiazole-based sensors often relies on the principles of photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). These mechanisms allow for a detectable change in the fluorescence or color of the sensor upon binding to the target analyte.

A key strategy in sensor design is the incorporation of a recognition moiety that selectively binds to the analyte of interest. This recognition event then triggers a change in the electronic properties of the benzisothiazole fluorophore, leading to a measurable optical response. For instance, a novel chemosensor incorporating a 3,5-dichloro-2-hydroxybenzylidene moiety was synthesized for the selective detection of Al³⁺ ions. rsc.org The sensing mechanism was proposed to involve the inhibition of ESIPT upon complexation with the aluminum ion. rsc.org

The selectivity of these sensors is a critical design parameter. Researchers have successfully developed benzothiazole-based probes that can discriminate between different metal ions. For example, a ratiometric fluorescent sensor was designed for the selective detection of Zn²⁺, Cu²⁺, and Ni²⁺ ions, showing distinct colorimetric and fluorescent responses for each ion. nih.gov Another study reported a fluorescent probe for the ratiometric detection of Al³⁺, which was successfully applied in water samples and for cell imaging. mdpi.com

Applications in Optical Sensing Devices and Bioimaging

Benzisothiazole-based fluorescent probes have found practical applications in various fields, including environmental monitoring and biological imaging. Their ability to function in aqueous environments and their potential for cell permeability make them valuable tools for studying biological processes.

A chemosensor based on a 3,5-dichloro-2-hydroxybenzylidene hydrazone derivative demonstrated high selectivity and reversibility for Al³⁺ detection. rsc.org The sensor exhibited a significant "off-on" fluorescent response and was found to be applicable under physiological pH conditions, with a low limit of detection in the micromolar range. rsc.org This highlights the potential of such chlorinated benzisothiazole derivatives in the development of sensitive and selective optical sensing devices.

Furthermore, benzothiazole-based probes have been utilized for bioimaging applications. A fluorescent probe for Al³⁺ was successfully used for imaging in human stromal cells. mdpi.com Another probe was developed for the detection of hydrogen peroxide in living cells, demonstrating the potential of these compounds in diagnosing diseases related to oxidative stress. nih.gov

The following table provides examples of benzisothiazole-based chemosensors and their applications.

Sensor/ProbeAnalyte DetectedKey Features and Applications
1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-olAl³⁺Highly selective and reversible "off-on" fluorescent response; applicable at physiological pH. rsc.org
Biphenyl–benzothiazole-based chemosensorZn²⁺, Cu²⁺, Ni²⁺Ratiometric and colorimetric responses with significant color changes. nih.gov
5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM)Al³⁺Ratiometric detection; applied in water samples and for cell imaging. mdpi.com
2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole (BT-BO)H₂O₂"Turn-on" fluorescent probe for detection in living cells. nih.gov

Role as a Privileged Scaffold in Medicinal Chemistry Discovery

The benzisothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a rich source for the development of novel drugs. researchgate.net The structural rigidity and the presence of heteroatoms in the benzisothiazole ring system allow for diverse and specific interactions with biological macromolecules.

The versatility of the benzisothiazole scaffold is evident from the wide range of biological activities exhibited by its derivatives. researchgate.netnih.govijper.orgnih.gov Its bioisosteric relationship with other important pharmacophores, such as benzoxazole (B165842) and benzimidazole (B57391), further enhances its appeal in drug design. researchgate.net For instance, the 2(3H)-benzothiazolinone core is considered a bioisosteric surrogate of 2(3H)-benzoxazolone, a well-established privileged scaffold. researchgate.net

Modulating Activity at Biological Targets via Benzisothiazole Structures

The biological activity of benzisothiazole derivatives can be finely tuned by introducing various substituents onto the core structure. The nature and position of these substituents can significantly influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.

The introduction of chlorine atoms, as in the case of 3,5-dichloro-2,1-benzisothiazole, can have a profound impact on the molecule's electronic distribution, lipophilicity, and metabolic stability. For example, a comparative study of 1,2-benzisothiazolin-3-one (BIT) and its chlorinated counterpart, 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), revealed that the chlorinated derivative altered cellular metabolism at a lower concentration. nih.gov This suggests that the presence of chlorine atoms can enhance the biological potency of the benzisothiazole scaffold.

Structure-activity relationship (SAR) studies on various series of benzisothiazole derivatives have provided valuable insights for the rational design of more active compounds. For instance, in a series of caspase-3 inhibitors based on the 1,2-benzisothiazol-3-one scaffold, specific substitutions were found to be critical for potent inhibitory activity. nih.gov Similarly, for antifungal 1,2-benzisothiazol-3(2H)-one derivatives, the presence of a methyl group and a phenyl ring were identified as important for optimal activity. researchgate.net

The ability to systematically modify the benzisothiazole scaffold and observe the resulting changes in biological activity underscores its importance as a privileged structure in the ongoing quest for new and effective therapeutic agents. The 3,5-dichloro substitution pattern represents one of many avenues for exploring the vast chemical space and therapeutic potential of this remarkable heterocyclic system.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dichloro-2,1-benzisothiazole, and what experimental parameters influence yield?

  • Methodological Answer : A common approach involves cyclization reactions using halogenated precursors. For example, iodobenzene diacetate can facilitate the formation of benzothiazole derivatives via oxidative coupling under reflux conditions in dichloromethane. Key parameters include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of precursor to oxidizing agent to minimize side reactions .
  • Solvent selection : Dichloromethane or ethanol is preferred for solubility and stability .
  • Temperature : Reflux at 55–80°C for 6–48 hours optimizes cyclization .
  • Post-reaction purification : Column chromatography (e.g., silica gel with ethyl acetate/chloroform) yields >60% purity .

Q. How can spectroscopic techniques characterize 3,5-dichloro-2,1-benzisothiazole?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., chlorine atoms at C3 and C5). Aromatic protons appear as doublets in δ 7.2–8.1 ppm .
  • FT-IR : Stretching vibrations at 750–800 cm1^{-1} confirm C–Cl bonds, while 1600–1650 cm1^{-1} indicates the benzisothiazole ring .
  • Mass spectrometry : Molecular ion peaks at m/z 207.01 (calculated for C7_7H4_4Cl2_2O3_3S) validate molecular weight .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :

  • Stability : Susceptible to hydrolysis in humid environments. Store under inert gas (argon/nitrogen) at –20°C .
  • Reactivity : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .
  • Handling : Use glove boxes for air-sensitive reactions and PPE (nitrile gloves, goggles) to prevent dermal exposure .

Advanced Research Questions

Q. How do steric and electronic effects of 3,5-dichloro substitution influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric hindrance : The 3,5-dichloro groups reduce nucleophilic attack at the C2 position, favoring electrophilic substitution at C6 .
  • Electronic effects : Chlorine’s electron-withdrawing nature deactivates the ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with Buchwald-Hartwig ligands for C–N bond formation .
  • Case study : In palladium-catalyzed reactions, yields drop by 15–20% compared to non-halogenated analogs due to slower oxidative addition .

Q. What crystallographic data are critical for resolving the solid-state structure of 3,5-dichloro-2,1-benzisothiazole derivatives?

  • Methodological Answer :

  • Dihedral angles : Measure ring planarity; e.g., a 64.11° angle between benzisothiazole and phenyl rings indicates steric strain .
  • Intermolecular interactions : Hydrogen bonds (C–H···N, 3.58 Å) and π-stacking (3.56–3.75 Å) stabilize crystal packing .
  • Refinement parameters : Use SHELXL with isotropic displacement parameters (Uiso_{iso}) for H atoms .

Q. How can contradictory biological activity data for this compound be systematically addressed?

  • Methodological Answer :

  • Variable control : Compare assays using identical cell lines (e.g., HepG2 vs. HEK293) and solvent systems (DMSO concentration ≤0.1%) .
  • Metabolic interference : Screen for cytochrome P450 interactions via LC-MS/MS to rule out false positives .
  • Structural analogs : Benchmark against 3,5-dichlorobenzamide derivatives to isolate substituent-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.